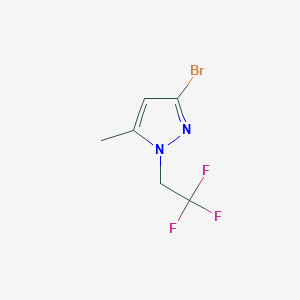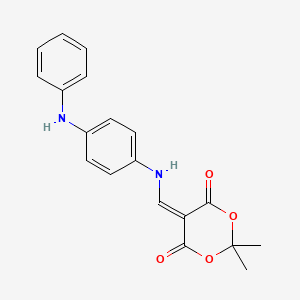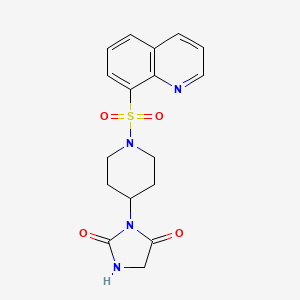
3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole” is a chemical compound with the molecular formula C6H6BrF3N2 . It is a white to yellow solid or colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The ring is substituted with a bromine atom at the 3rd position, a methyl group at the 5th position, and a 2,2,2-trifluoroethyl group at the 1st position .Physical And Chemical Properties Analysis
The physical form of “3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole” is a white to yellow solid, or colorless to yellow liquid . It has a molecular weight of 243.02 .Scientific Research Applications
Synthesis and Characterization
Research in organometallic chemistry has explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, demonstrating the regioflexible conversion of heterocyclic starting materials into various isomers and congeners. This includes the manipulation of the pyrazole structure to introduce different functional groups at specific positions, enhancing the molecule's utility in further chemical syntheses. The study by Schlosser et al. (2002) showcases the regioselective functionalization of pyrazoles, highlighting the versatility of these compounds in synthetic chemistry (Schlosser, Volle, Leroux, & Schenk, 2002).
Coordination Chemistry and Material Science
The development of new materials and the exploration of their properties are pivotal areas of research. Compounds like "3-Bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole" often serve as ligands or precursors in the synthesis of coordination complexes with potential applications in catalysis, photophysics, and materials science. For instance, Stagni et al. (2008) reported on the synthesis and characterization of iridium complexes with tetrazolate ligands, illustrating the significant role of the ancillary ligand in tuning the color emission of these complexes. Such studies demonstrate the potential of pyrazole derivatives in the development of advanced materials and optical devices (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).
Chemical Reactivity and Applications
Understanding the chemical reactivity of pyrazole derivatives, including those substituted with bromo and trifluoromethyl groups, is crucial for their application in synthetic organic chemistry. Studies such as the one by Martins et al. (2013) on the versatile precursors for synthesizing pyrazole derivatives through bromination and further functionalization, shed light on the methodological advances in accessing structurally diverse pyrazoles. These compounds can be tailored for specific applications, ranging from organic synthesis to potential industrial applications (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Mechanism of Action
properties
IUPAC Name |
3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-4-2-5(7)11-12(4)3-6(8,9)10/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMAHJLDBNULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)


![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)




![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)